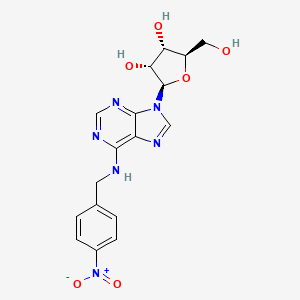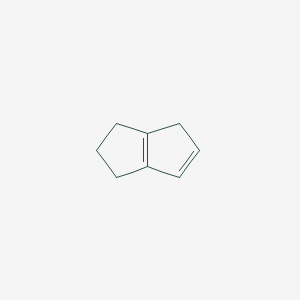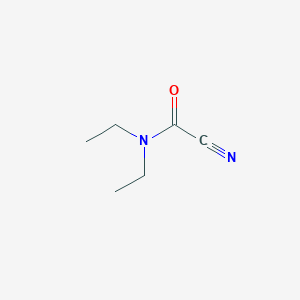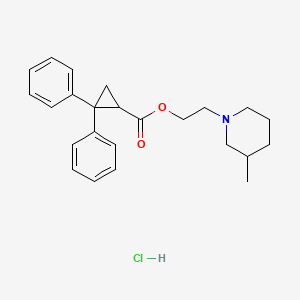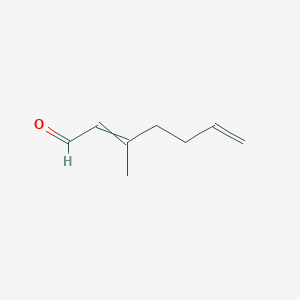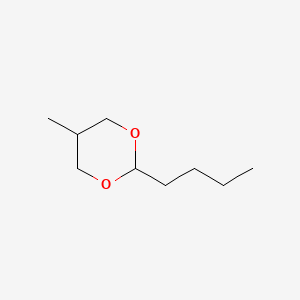
cis-2-Butyl-5-methyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Butyl-5-methyl-1,3-dioxane: is an organic compound with the molecular formula C₉H₁₈O₂ It is a stereoisomer of 1,3-dioxane, characterized by the presence of a butyl group and a methyl group attached to the dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Butyl-5-methyl-1,3-dioxane typically involves the cyclization of appropriate diols or the acetalization of aldehydes. One common method is the reaction of 2-butyl-1,3-propanediol with formaldehyde under acidic conditions to form the dioxane ring. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-2-Butyl-5-methyl-1,3-dioxane can undergo oxidation reactions to form corresponding dioxane derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction of this compound can lead to the formation of diols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
- Oxidation products may include hydroxylated or carbonylated dioxanes.
- Reduction products may include diols.
- Substitution reactions can yield halogenated dioxanes or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: cis-2-Butyl-5-methyl-1,3-dioxane is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules.
Biology and Medicine: Research has explored the potential of this compound in drug design and development. Its ability to form stable complexes with various biological molecules makes it a candidate for pharmaceutical applications.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of cis-2-Butyl-5-methyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
trans-2-Butyl-5-methyl-1,3-dioxane: A stereoisomer with different spatial arrangement.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: Similar structure with a tert-butyl group instead of a butyl group.
cis-5-Hydroxy-2-methyl-1,3-dioxane: Contains a hydroxyl group instead of a butyl group.
Uniqueness: cis-2-Butyl-5-methyl-1,3-dioxane is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This combination of features imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis and industry.
Propriétés
Numéro CAS |
41824-29-7 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-butyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-9-10-6-8(2)7-11-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
SJRRYRAMBIACCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1OCC(CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



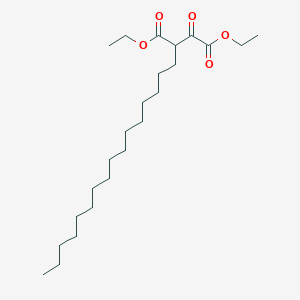
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
